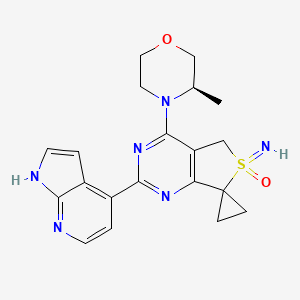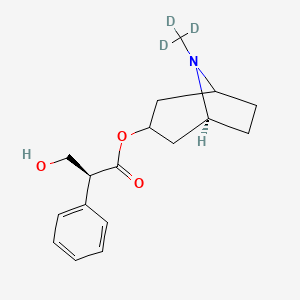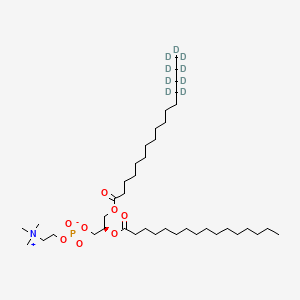
DPPC-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPPC-d9, also known as deuterated dipalmitoylphosphatidylcholine, is a phospholipid compound where the hydrogen atoms are replaced with deuterium. This compound is a zwitterionic phosphoglyceride and is commonly used in the preparation of liposomal monolayers. This compound is particularly valuable in scientific research due to its stability and unique isotopic labeling, which makes it useful for various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DPPC-d9 involves the deuteration of dipalmitoylphosphatidylcholine. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the phosphatidylcholine molecule. The synthetic route often involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium into the phosphatidylcholine molecule. The production methods are optimized to achieve high purity and yield of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions
DPPC-d9 can undergo various chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of oxidized phospholipids, which are important in studying oxidative stress and related biological processes.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions can produce oxidized phospholipids, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in modified phospholipids with different functional groups .
Applications De Recherche Scientifique
DPPC-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for quantitative analysis in lipidomics studies.
Biology: Employed in the study of cell membrane dynamics and interactions due to its structural similarity to natural phospholipids.
Medicine: Utilized in the development of liposomal drug delivery systems, where it serves as a component of liposomal formulations for targeted drug delivery.
Industry: Applied in the formulation of cosmetic and pharmaceutical products, where its stability and biocompatibility are advantageous
Mécanisme D'action
The mechanism of action of DPPC-d9 involves its incorporation into lipid bilayers, where it mimics the behavior of natural phospholipids. The deuterium labeling allows for precise tracking and analysis of its interactions within biological systems. This compound can serve as a delivery vehicle for inducing immune responses against specific antigens, making it useful in immunological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): The non-deuterated form of DPPC-d9, commonly used in similar applications but without the isotopic labeling.
Dioleoylphosphatidylcholine (DOPC): Another phospholipid with unsaturated fatty acid chains, used in studies of membrane fluidity and dynamics.
Distearoylphosphatidylcholine (DSPC): A phospholipid with longer saturated fatty acid chains, used in the formulation of stable liposomal systems
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise quantification and tracking in lipidomics studies, making it a valuable tool for researchers. Additionally, the stability and biocompatibility of this compound make it suitable for a wide range of scientific and industrial applications .
Propriétés
Formule moléculaire |
C40H80NO8P |
|---|---|
Poids moléculaire |
743.1 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2 |
Clé InChI |
KILNVBDSWZSGLL-WLMBCDKQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


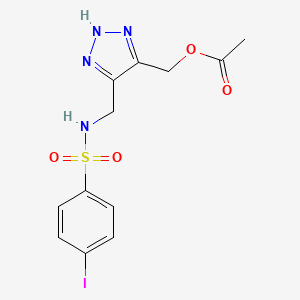


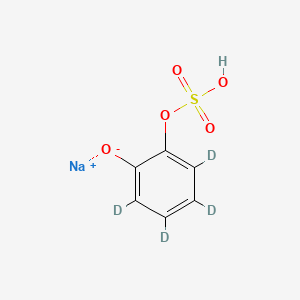


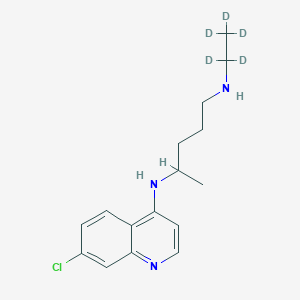


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
